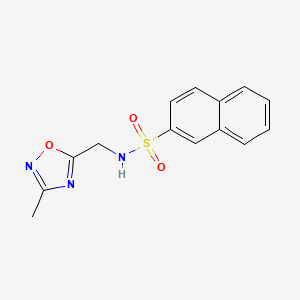
Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride is a chemical compound that is part of a broader class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride suggests that it is a methyl ester of an oxazole derivative with a piperidine substituent.
Synthesis Analysis
The synthesis of related oxazole derivatives often involves cyclization reactions and the use of catalysts or reagents such as piperidine, which can act as a base or a nucleophile. For instance, the synthesis of 1,3-oxazole derivatives can be achieved through the reaction of β-dicarbonyl compounds with hydroxylamine hydrochlorides, followed by cyclization . Additionally, the synthesis of methyl 4-aminopyrrole-2-carboxylates, which shares a similar synthetic pathway, involves a relay catalytic cascade reaction and subsequent hydrazinolysis . These methods highlight the versatility of oxazole synthesis, which can be adapted to produce a wide range of derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The specific substitution pattern on the oxazole ring can significantly influence the compound's properties. For example, the presence of a piperidine moiety, as seen in the target compound, can impart certain biological activities due to the basic nature of the piperidine ring . The molecular structure is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, depending on the functional groups present. For example, the interaction of oxazole derivatives with isocyanates can lead to the formation of bi-oxazole compounds . Similarly, the reaction of oxazole aldehydes with different nucleophiles can yield a range of substituted products . These reactions are crucial for the diversification of oxazole-based compounds and their potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents like methyl esters and piperidine can increase lipophilicity and potentially improve biological activity . The crystal structure of these compounds can be determined using X-ray diffraction, providing insights into their conformation and intermolecular interactions . Additionally, the biological activities of oxazole derivatives, such as antidepressant and antianxiety effects, can be evaluated using various bioassays .
Scientific Research Applications
Chemical Synthesis and Derivatives
- Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate hydrochloride has been utilized in the synthesis of various chemical derivatives. For instance, it was involved in reactions with methyl 2-isocyanoacetate and pyrrolidine, piperidine, or morpholine, leading to new derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate (Shablykin, Prokopenko, & Brovarets, 2016). Similarly, its interactions with other compounds have been studied for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and drug development (Watanabe, Yoshiwara, & Kanao, 1993).
Pharmaceutical Research
- In pharmaceutical research, this compound has been utilized in the development of potent calcitonin gene-related peptide (CGRP) receptor antagonists. An example includes the development of a stereoselective and economical synthesis of a CGRP receptor antagonist, highlighting its potential in therapeutic applications (Cann et al., 2012).
Novel Building Blocks in Organic Chemistry
- The compound has been used in creating new amino acid-like building blocks. For instance, regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates were prepared by reacting β-enamino ketoesters with hydroxylamine hydrochloride, demonstrating its utility in creating diverse organic structures (Bruzgulienė et al., 2022).
Medicinal Chemistry
- This chemical is also significant in the synthesis of compounds with potential pharmacological activities. For example, its derivatives have shown promising activities as 5-HT2 antagonists and have been evaluated for antidepressant and antianxiety effects in preclinical studies (Kumar et al., 2017).
Drug Development and Analysis
- In drug development and quality control, derivatives of methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate hydrochloride have been identified and characterized in multidrug-resistant tuberculosis (MDR-TB) substances, indicating its relevance in the pharmaceutical industry for the identification and synthesis of drug-related substances (Jayachandra et al., 2018).
Future Directions
Oxazoles, which are part of this compound, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions for “Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride” could involve further exploration of its potential biological activities and applications in medicinal chemistry.
properties
IUPAC Name |
methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPMYZOIFKODNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B3009510.png)
![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)

![4-(1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B3009519.png)
![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)


![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)
![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)
![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
